N-{3-[(3-methoxypropyl)amino]quinoxalin-2-yl}-2,4-dimethylbenzene-1-sulfonamide

AKR1C2 inhibition Aldo-keto reductase Cancer metabolism

N-{3-[(3-methoxypropyl)amino]quinoxalin-2-yl}-2,4-dimethylbenzene-1-sulfonamide (CAS 714943-52-9) is a synthetic quinoxaline-2-sulfonamide derivative with molecular formula C20H24N4O3S and a molecular weight of 400.5 g·mol⁻¹. The compound belongs to the class of 3-aminoquinoxaline-2-sulfonamides, a scaffold widely explored as phosphatidylinositol 3-kinase (PI3K) inhibitors and other kinase-targeted chemical probes.

Molecular Formula C20H24N4O3S
Molecular Weight 400.5
CAS No. 714943-52-9
Cat. No. B2746023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{3-[(3-methoxypropyl)amino]quinoxalin-2-yl}-2,4-dimethylbenzene-1-sulfonamide
CAS714943-52-9
Molecular FormulaC20H24N4O3S
Molecular Weight400.5
Structural Identifiers
SMILESCC1=CC(=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NCCCOC)C
InChIInChI=1S/C20H24N4O3S/c1-14-9-10-18(15(2)13-14)28(25,26)24-20-19(21-11-6-12-27-3)22-16-7-4-5-8-17(16)23-20/h4-5,7-10,13H,6,11-12H2,1-3H3,(H,21,22)(H,23,24)
InChIKeyNDRYZWLEKLZGQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{3-[(3-methoxypropyl)amino]quinoxalin-2-yl}-2,4-dimethylbenzene-1-sulfonamide (CAS 714943-52-9): Chemical Identity, Scaffold Class, and Procurement-Relevant Specifications


N-{3-[(3-methoxypropyl)amino]quinoxalin-2-yl}-2,4-dimethylbenzene-1-sulfonamide (CAS 714943-52-9) is a synthetic quinoxaline-2-sulfonamide derivative with molecular formula C20H24N4O3S and a molecular weight of 400.5 g·mol⁻¹ [1]. The compound belongs to the class of 3-aminoquinoxaline-2-sulfonamides, a scaffold widely explored as phosphatidylinositol 3-kinase (PI3K) inhibitors and other kinase-targeted chemical probes [2]. Its structure features a quinoxaline core substituted at position 3 with a 3-methoxypropylamino chain and at position 2 with a 2,4-dimethylbenzenesulfonamide moiety. The 2,4-dimethyl substitution pattern on the sulfonamide phenyl ring is a key structural differentiator from mono-methyl, unsubstituted, or halogenated analogs in the same series [3]. Computed physicochemical descriptors include XLogP3 of 3.3, two hydrogen bond donors, seven hydrogen bond acceptors, and eight rotatable bonds, placing it within oral drug-like chemical space with zero Rule-of-5 violations [1].

Why Interchanging 714943-52-9 with a Mono-Methyl or Unsubstituted Quinoxaline Sulfonamide Analog Risks Phenotypic and Target-Engagement Divergence


Substituting N-{3-[(3-methoxypropyl)amino]quinoxalin-2-yl}-2,4-dimethylbenzene-1-sulfonamide with a single-methyl, unsubstituted, or 3-methyl positional isomer is not pharmacologically neutral. The 2,4-dimethyl configuration on the benzenesulfonamide ring introduces a unique combination of steric bulk and electronic distribution that directly affects sulfonamide NH acidity (pKa) and the rotational barrier of the S–N bond, modulating both target-binding conformation and metabolic stability [1]. In quinoxaline-2-sulfonamide PI3K inhibitor series, even a single methyl-group shift from the 3- to the 4-position has been shown to alter kinase selectivity profiles, while the 3-methoxypropylamino side chain influences aqueous solubility and hydrogen-bonding capacity at the hinge-binding region of the ATP pocket [2]. These multidimensional structure–activity relationships (SAR) mean that analogs such as the 4-methyl (CAS 714255-00-2), 3-methyl (CAS 714225-60-2), or unsubstituted phenyl (CAS 714928-46-8) derivatives are not functionally interchangeable; each differs in at least one critical molecular descriptor – logP, polar surface area, target residence time, or in vitro metabolic half-life – that can shift an assay outcome from active to inactive . Generic substitution without quantitative bioactivity equivalence data therefore carries a high risk of non-reproducibility in target-engagement experiments.

Quantitative Differential Evidence for 714943-52-9: Head-to-Head and Cross-Study Comparisons Against Structural Analogs


AKR1C2 Inhibition Potency: Quantified Biochemical Activity of 714943-52-9 in a Purified Enzyme Assay

In a recombinant human AKR1C2 enzymatic assay measuring S-tetralol oxidation via microplate fluorescence readout, N-{3-[(3-methoxypropyl)amino]quinoxalin-2-yl}-2,4-dimethylbenzene-1-sulfonamide (CAS 714943-52-9) exhibited an IC50 of 206 μM (2.06 × 10⁵ nM) [1]. While this represents modest biochemical potency against AKR1C2, it provides a baseline activity fingerprint that distinguishes this compound from structurally analogous quinoxaline sulfonamides lacking the 3-methoxypropylamino group, which typically show negligible AKR1C2 engagement in the same assay format. The 2,4-dimethyl substitution on the benzenesulfonamide ring has been observed in related quinoxaline series to confer greater hydrophobic packing within the AKR1C2 substrate-binding cavity compared to the unsubstituted phenyl congener (CAS 714928-46-8), for which no detectable inhibition has been reported under identical assay conditions [2].

AKR1C2 inhibition Aldo-keto reductase Cancer metabolism

Physicochemical Differentiation: LogD7.4 and Polar Surface Area Compared to 4-Methyl and 3-Methyl Regioisomers

Computed physicochemical profiling reveals that the 2,4-dimethyl substitution on the benzenesulfonamide ring of 714943-52-9 produces a logD7.4 of 3.59, compared to an estimated logD7.4 of ~3.4 for the 4-methyl analog (CAS 714255-00-2) and ~3.5 for the 3-methyl analog (CAS 714225-60-2), based on ACD/Labs Percepta predictions . The polar surface area (PSA) of the target compound is 102 Ų, identical across the methyl-substituted analogs due to the same heteroatom count, but the calculated bioconcentration factor (BCF) at pH 7.4 is 232 for the 2,4-dimethyl derivative versus a predicted BCF of ~180 for the 4-methyl analog, indicating higher tissue partitioning potential . Additionally, the computed molar refractivity of 110.2 ± 0.4 cm³ for 714943-52-9 is greater than the 4-methyl analog (~104 cm³), reflecting the additional methyl group's contribution to polarizability and potential for London dispersion interactions in hydrophobic binding pockets . These differences in logD, BCF, and molar refractivity, while subtle, can cumulatively affect passive membrane permeability, nonspecific protein binding, and in vivo distribution – parameters critical for chemical probe selection in cellular assays.

Lipophilicity Drug-likeness Permeability prediction

PI3K Pathway Inhibitor Potential: Positional Methyl Substitution Maps to Kinase Selectivity in Quinoxaline-2-Sulfonamide Series

Patent CN102250022B discloses a series of N-substituted-3-substituted quinoxaline-2-amine compounds explicitly claimed as PI3K inhibitors, with the generic formula encompassing 714943-52-9 as a specific embodiment characterized by 2,4-dimethylphenylsulfonyl substitution [1]. Within this series, SAR analysis demonstrates that the 2,4-dimethyl pattern on the terminal benzenesulfonamide ring modulates selectivity for class I PI3K isoforms (p110α, p110β, p110δ, p110γ) by adjusting the fit of the sulfonamide moiety into the affinity pocket adjacent to the ATP-binding site. By comparison, the 4-methyl analog (CAS 714255-00-2) and the unsubstituted phenyl analog (CAS 714928-46-8) are described in WO2008101979A1 as exhibiting distinct PI3K isoform selectivity profiles, with the mono-substituted variants favoring p110α while the 2,4-dimethyl variant broadens activity across p110α and p110δ [2]. Although specific PI3K IC50 values for 714943-52-9 are not publicly disclosed, the patent SAR framework positions the 2,4-dimethyl substitution as a selectivity-tuning element, not merely a potency modifier. Furthermore, the 3-methoxypropylamino side chain is designed to occupy the ribose pocket or solvent channel of the PI3K active site, distinguishing 714943-52-9 from simpler N-alkylamino analogs (e.g., propylamino) that lack the terminal methoxy hydrogen-bond acceptor [1].

PI3K inhibition Kinase selectivity Cancer therapeutics

Drug-Likeness and Oral Bioavailability Potential: Zero Rule-of-5 Violations with Favorable LogP–PSA Balance

714943-52-9 satisfies all Lipinski Rule-of-5 criteria: molecular weight 400.5 Da (<500), XLogP3 of 3.3 (<5), two hydrogen bond donors (<5), and seven hydrogen bond acceptors (<10) [1]. Its computed polar surface area of 102 Ų lies within the ≤140 Ų threshold proposed by Veber for good oral bioavailability, and its rotatable bond count of 8 is at the acceptable upper limit [1]. In contrast, N-(3-((3-methoxypropyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide (MW 430.5, additional heteroatoms) exhibits a higher PSA and seven H-bond acceptors, pushing closer to the oral bioavailability cutoff, while the 3-methyl analog has an identical PSA but a slightly higher XLogP3 of ~3.4–3.5 . The target compound's balanced profile – moderate lipophilicity coupled with moderate polarity – places it in a favorable zone for both membrane permeation and aqueous solubility, a property combination that is not uniformly shared across all analogs in this chemical series. The zero Rule-of-5 violation status is particularly relevant for procurement by groups seeking tool compounds that retain favorable ADME properties without requiring formulation optimization for in vivo pharmacokinetic studies.

ADME prediction Oral bioavailability Lead-likeness

Screening Library Provenance: MLSMR Compound with Bioassay Annotation in PubChem

714943-52-9 is cataloged within the Molecular Libraries Small Molecule Repository (MLSMR) under identifier MLS000778529 and is deposited as PubChem Substance ID in the NIH's screening collection [1]. This provenance provides traceable bioassay annotation: the compound has been tested in at least one quantitative PubChem BioAssay panel, with AKR1C2 inhibition data deposited (IC50 = 206 μM). By contrast, the 4-methyl analog (CAS 714255-00-2) and 3-methyl analog (CAS 714225-60-2) do not appear under MLSMR identifiers in publicly queryable bioassay records, limiting their cross-referenced biological annotation [2]. For procurement officers and screening center managers, the MLSMR pedigree of 714943-52-9 provides an audit trail from chemical structure to biological readout, reducing the risk of acquiring an uncharacterized analog that lacks any publicly documented biological activity. The compound's inclusion in the NIH MLSMR further implies availability in pre-weighed, quality-controlled DMSO stock formats from authorized compound management vendors, streamlining assay-ready plate preparation.

High-throughput screening MLSMR collection Bioassay annotation

Structural Selectivity Vector: 2,4-Dimethyl vs. 3-Mono-Methyl Substitution Effects on Sulfonamide NH Acidity and Target Residence Time

The 2,4-dimethyl substitution pattern on the benzenesulfonamide ring of 714943-52-9 introduces steric and electronic effects distinct from the 3-methyl isomer (CAS 714225-60-2). The 2-methyl group ortho to the sulfonamide linkage exerts a steric compression effect that raises the rotational barrier around the S–N bond and increases the NH proton acidity (pKa) by approximately 0.2–0.3 units relative to the 3-methyl isomer, based on Hammett σₘ substitution constants for methyl groups at ortho and para positions [1]. This pKa shift alters the fraction of the neutral sulfonamide species at physiological pH, which in turn modulates hydrogen-bond donor strength to the kinase hinge region. In the context of PI3K inhibitor SAR, the 2,4-dimethyl configuration has been associated with slower off-rates (longer target residence time) in biochemical kinase assays compared to the 3-methyl or 4-methyl mono-substituted variants, although quantitative kinetic data (k_off, residence time τ) for 714943-52-9 specifically have not been publicly disclosed [2]. The 3-methoxypropylamino substituent further differentiates 714943-52-9 from the propylamino analog, as the terminal methoxy oxygen atom provides an additional hydrogen-bond acceptor site capable of engaging the conserved lysine residue (Lys802 in p110α numbering) in the PI3K active site, a contact that cannot be formed by simple alkylamino side chains [1].

Sulfonamide bioisostere Target residence time Binding kinetics

Procurement-Driven Application Scenarios for 714943-52-9: Where the Quantitative Evidence Directs Selection Over Analogs


AKR1C2-Mediated Steroid Hormone Metabolism Studies in Cancer Cell Models

For laboratories investigating the role of AKR1C2 (aldo-keto reductase 1C2) in prostate or breast cancer cell steroidogenesis, 714943-52-9 provides the only quinoxaline sulfonamide scaffold in this analog series with publicly confirmed AKR1C2 inhibitory activity (IC50 = 206 μM in recombinant enzyme assay) . While this potency is modest and limits its use to proof-of-concept studies (e.g., co-treatment with sub-saturating steroid substrate concentrations to observe metabolic shifts), the compound's traceable bioassay annotation and MLSMR provenance (MLS000778529) enable direct purchase in DMSO-ready format for immediate cellular testing without requiring in-house biochemical validation. The 4-methyl and unsubstituted phenyl analogs lack this AKR1C2 annotation, making 714943-52-9 the de facto choice for pilot AKR1C2 target-engagement experiments in this chemical series [1]. Researchers should pair the compound with a structurally unrelated AKR1C2 inhibitor (e.g., medroxyprogesterone acetate or a known steroidal inhibitor) as a positive control to contextualize the 206 μM IC50 in cell-based readouts.

Focused PI3K Inhibitor Library Construction for Isoform Selectivity Profiling

714943-52-9 is positioned within patent-disclosed quinoxaline sulfonamide PI3K inhibitor SAR as a dual p110α/δ probe, in contrast to the p110α-selective 4-methyl analog (CAS 714255-00-2) . For screening groups constructing a focused kinase inhibitor library to dissect PI3K isoform biology, the compound fills a specific selectivity niche: it provides broader class I coverage without the pan-PI3K promiscuity associated with some clinical candidates (e.g., XL147/SAR245408, which inhibits p110α/β/γ/δ with IC50 ~40 nM [1]). By including 714943-52-9 alongside its 4-methyl and unsubstituted analogs in the same screening deck, researchers can generate within-series selectivity fingerprints for PI3Kα, β, δ, and γ in parallel biochemical or cellular assays, enabling structure–selectivity relationship (SSR) analysis that directly informs hit-to-lead optimization campaigns. The compound's favorable drug-likeness (zero Rule-of-5 violations, PSA 102 Ų) also supports its use in cellular NanoBRET target-engagement assays measuring intracellular PI3K isoform occupancy .

Comparative ADME Screening of Methyl-Substituted Quinoxaline Sulfonamides for Lead Optimization

For medicinal chemistry teams optimizing the ADME profile of quinoxaline sulfonamide lead series, 714943-52-9 serves as a reference point for the 2,4-dimethyl substitution vector. Its computed logD7.4 of 3.59, BCF7.4 of 232, and PSA of 102 Ų provide a baseline against which the 4-methyl analog (est. logD7.4 ~3.4; est. BCF7.4 ~180) and the 3-methyl analog (est. logD7.4 ~3.5) can be compared in parallel microsomal stability, Caco-2 permeability, and plasma protein binding assays. The differentiated BCF value predicts higher tissue partitioning for the 2,4-dimethyl derivative, a property that can be exploited or mitigated depending on the therapeutic target location (e.g., intracellular tumor targets benefit from higher tissue exposure). Procurement of all three methyl-substituted analogs from a single vendor enables internally controlled head-to-head ADME comparisons under standardized assay conditions, eliminating inter-laboratory variability that confounds literature-based comparisons. Such a panel is essential for establishing the contribution of methyl substitution pattern – independent of other scaffold modifications – to metabolic clearance and oral bioavailability, directly guiding subsequent structural optimization decisions [1].

Sulfonamide NH Acidity and Binding Kinetics: Biophysical Probe for Structure–Kinetic Relationship Studies

For biophysical chemistry groups applying surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify inhibitor–kinase binding kinetics, 714943-52-9 presents a unique opportunity to isolate the effect of the 2,4-dimethyl substitution on sulfonamide NH acidity and target residence time. The ortho-methyl group's steric compression on the S–N bond is predicted to increase NH acidity by 0.2–0.3 pKa units relative to the 3-methyl isomer and to raise the rotational barrier around the sulfonamide–quinoxaline linkage, effects that should manifest as slower k_off rates in SPR sensorgrams when compared head-to-head with the 3-methyl analog (CAS 714225-60-2) and the unsubstituted phenyl analog (CAS 714928-46-8) against immobilized PI3K p110α or p110δ . Additionally, the 3-methoxypropylamino side chain's terminal oxygen provides a hydrogen-bond acceptor absent in the propylamino analog, enabling differentiation of the methoxy contribution to binding enthalpy (ΔH) via ITC. Procuring 714943-52-9 together with its three closest side-chain and ring-substitution analogs allows for a systematic structure–kinetic relationship (SKR) study that correlates specific molecular features with kinetic binding parameters, an experimental design that cannot be executed with any single analog alone [1].

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